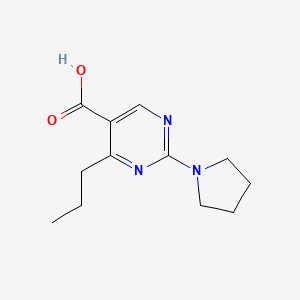

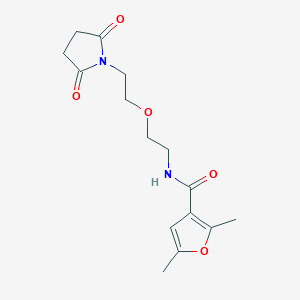

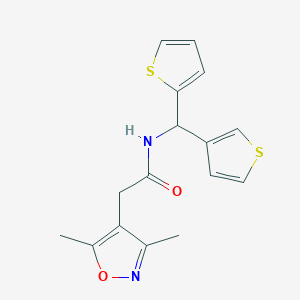

4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, DNA and RNA. The specific structure of this compound suggests it may have unique properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, a library of fused pyridine-4-carboxylic acids, which are structurally related to the compound , was generated through a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis of the ester . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. In the case of "this compound," the pyrimidine ring is likely to be the core structure, with a pyrrolidinyl group and a carboxylic acid moiety as substituents. The orientation of these groups can significantly affect the molecule's properties, as seen in the crystal structure of a related compound where the orientation of the pyridine ring with respect to the pyrimidine ring was found to be 33.26° .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with amines and thiols. For example, 4-amino-5-nitro-6-phenylethynylpyrimidines were shown to react with amines and thiols in a regio- and stereoselective manner . This suggests that "this compound" could also participate in similar reactions, potentially leading to a range of products depending on the reactants used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. For instance, Pt(II) complexes with pyrimidinone ligands exhibit photophysical properties that are sensitive to acid concentrations, which could be relevant for the development of sensors . Although the exact properties of "this compound" are not detailed in the provided papers, similar analyses could be conducted to determine its solubility, stability, and reactivity.

科学的研究の応用

Synthesis and Biological Activity Prediction

One significant application of compounds structurally related to 4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid lies in the synthesis of novel bicyclic systems containing the oxadiazole ring. For instance, the one-pot condensation of oxopyrrolidine carboxylic acids has led to the creation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The biological activity of these compounds has been predicted using PASS, showcasing their potential in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).

Combinatorial Chemistry for Fused Pyridine Derivatives

Another research avenue involves the use of acyl pyruvates and amino heterocycles in a Combes-type reaction to generate a library of fused pyridine carboxylic acids, including various biologically relevant structures. This method highlights the versatility of pyrimidine derivatives as precursors in combinatorial chemistry for synthesizing complex heterocyclic compounds with potential pharmaceutical applications (Volochnyuk et al., 2010).

Cocrystal Design and Characterization

Furthermore, the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored. These studies not only aid in understanding the molecular interactions and hydrogen bonding within the crystal structure but also open avenues for designing materials with specific physical properties, which could be beneficial in the development of pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Unnatural Amino Acid Synthesis for Peptidomimetics

The synthesis of unnatural amino acids, such as 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), demonstrates the utility of pyrimidine derivatives in creating building blocks for peptidomimetics. ATPC has been incorporated into peptides as an N-terminal moiety, showcasing its potential in the development of novel bioactive compounds (Bissyris et al., 2005).

特性

IUPAC Name |

4-propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-5-10-9(11(16)17)8-13-12(14-10)15-6-3-4-7-15/h8H,2-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQPXRWGYAEZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)

![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)